

Spectroscopic Analysis of (S)-1-(3-bromophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(3-bromophenyl)ethanamine

Cat. No.: B148937

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, publicly available, detailed experimental spectroscopic data (NMR, IR, and MS) for **(S)-1-(3-bromophenyl)ethanamine** could not be located. The following guide is a template that outlines the structure and content that would be included in a complete technical whitepaper. The data presented in the tables are representative examples based on typical values for similar structures and should not be considered as experimentally verified data for **(S)-1-(3-bromophenyl)ethanamine**.

Introduction

(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its stereochemistry and the presence of a bromine atom on the aromatic ring make it a key intermediate for the synthesis of various biologically active molecules. Accurate structural elucidation and characterization of this compound are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic properties of **(S)-1-(3-bromophenyl)ethanamine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for **(S)-1-(3-bromophenyl)ethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.50	s	-	1H	Ar-H
~7.35	d	~8.0	1H	Ar-H
~7.20	d	~8.0	1H	Ar-H
~7.15	t	~8.0	1H	Ar-H
~4.15	q	~6.5	1H	CH-NH ₂
~1.60	br s	-	2H	NH ₂
~1.35	d	~6.5	3H	CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppm	Assignment
~147.0	Ar-C (C-NH ₂)
~131.0	Ar-CH
~130.0	Ar-CH
~129.0	Ar-CH
~122.0	Ar-C-Br
~121.0	Ar-CH
~50.0	CH-NH ₂
~25.0	CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Representative)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Medium, Doublet	N-H stretch (primary amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch
~1600	Medium	N-H bend (scissoring)
1450-1580	Strong	Aromatic C=C stretch
~1070	Strong	C-N stretch
~780	Strong	C-Br stretch
700-900	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Representative)

m/z	Relative Intensity (%)	Assignment
201/199	~50/~50	[M]+• (Molecular ion with 81Br/79Br)
186/184	~100/~100	[M-CH ₃] ⁺
104	~40	[C ₈ H ₈] ⁺ •
77	~30	[C ₆ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: A sample of approximately 5-10 mg of **(S)-1-(3-bromophenyl)ethanamine** is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

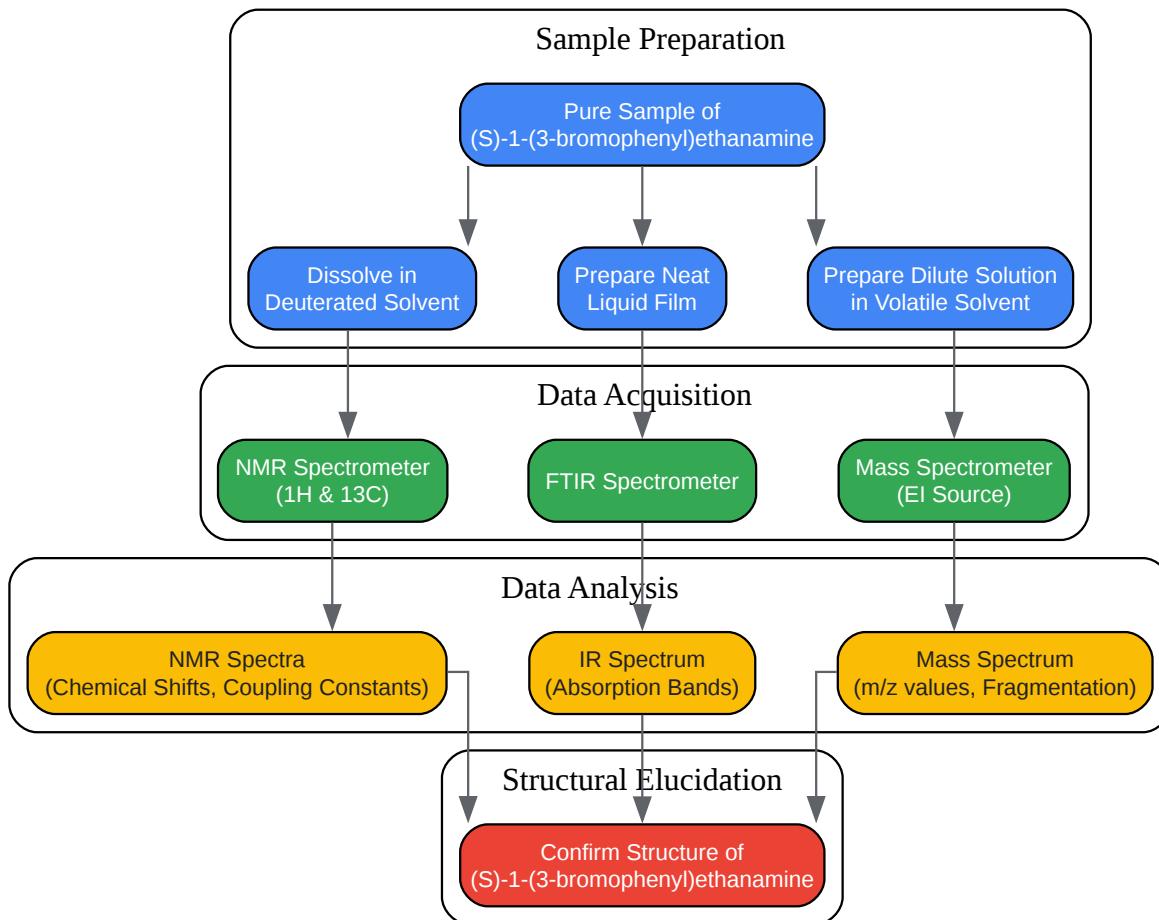
3.1.2. Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- ¹H NMR: Spectra are typically acquired with a 90° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve a good signal-to-noise ratio.
- ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation: As **(S)-1-(3-bromophenyl)ethanamine** is a liquid at room temperature, the spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

3.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.


Mass Spectrometry (MS)

3.3.1. Sample Preparation: A dilute solution of **(S)-1-(3-bromophenyl)ethanamine** is prepared in a volatile organic solvent, such as methanol or acetonitrile.

3.3.2. Data Acquisition: Mass spectra are typically obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-1-(3-bromophenyl)ethanamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of (S)-1-(3-bromophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com